Carocainide

Descripción general

Descripción

La carocaínida es un agente antiarrítmico de clase I que se utiliza principalmente para controlar la taquicardia supraventricular y prolongar el tiempo de conducción sinoauricular . Es conocida por su capacidad para interrumpir los ritmos cardíacos anormales, lo que la convierte en un compuesto valioso en el campo de la cardiología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La carocaínida se puede sintetizar a través de un proceso de varios pasos que involucra varias reacciones clave. La síntesis comienza con la reacción de la khellinona con hidroxilamina en etanol en reflujo para formar la oxima correspondiente. Esta oxima se somete al reordenamiento de Beckmann en una solución saturada de ácido clorhídrico gaseoso en ácido acético para producir un compuesto acetamido. Este compuesto luego se trata con ácido clorhídrico gaseoso en etanol bajo reflujo para producir una aminofenol. La aminofenol se hace reaccionar primero con isocianato de metilo en cloroformo y luego se O-alquila con cloruro de pirrolidinoetilo en acetonitrilo en reflujo en presencia de carbonato de potasio para dar carocaínida como base libre .

Métodos de producción industrial

La producción industrial de carocaínida sigue rutas sintéticas similares pero a mayor escala. El proceso involucra un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas como reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

La carocaínida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La carocaínida se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la carocaínida en sus formas reducidas.

Sustitución: La carocaínida puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de carocaínida puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

La carocaínida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los agentes antiarrítmicos y sus mecanismos.

Biología: Se investiga por sus efectos sobre los canales iónicos celulares y las propiedades electrofisiológicas.

Medicina: Se utiliza en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento de arritmias cardíacas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos

Mecanismo De Acción

La carocaínida ejerce sus efectos bloqueando los canales de sodio en las células cardíacas. Esta acción reduce la excitabilidad de las células miocárdicas y prolonga el tiempo de conducción, interrumpiendo así los ritmos cardíacos anormales. Los objetivos moleculares de la carocaínida incluyen las proteínas del canal de sodio, que son cruciales para la propagación de las señales eléctricas en el corazón .

Comparación Con Compuestos Similares

La carocaínida es similar a otros agentes antiarrítmicos de clase I como la tocaínida y la lidocaína. tiene propiedades únicas que la distinguen de estos compuestos. Por ejemplo, la carocaínida tiene una duración de acción más larga y un efecto más pronunciado en el tiempo de conducción sinoauricular en comparación con la tocaínida . Compuestos similares incluyen:

- Tocainida

- Lidocaína

- Procainamida

- Disopiramida

Estos compuestos comparten mecanismos de acción similares pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas.

Actividad Biológica

Carocainide is a carotenoid compound that has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and neuroprotective effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound belongs to the class of carotenoids, which are organic pigments found in plants and some microorganisms. These compounds are known for their antioxidant properties and various health benefits. This compound has been synthesized through biotechnological methods, particularly using Escherichia coli for the generation of structurally novel carotenoids .

Antioxidant Activity

Radical Scavenging Properties

Research indicates that this compound exhibits significant radical scavenging activity. A study measured the radical scavenging ability of various C30 carotenoid structures and found that acyclic C30 carotenoids, including this compound, demonstrated higher radical scavenging activity compared to DL-α-tocopherol (Vitamin E) . The antioxidant activity is crucial as it helps in neutralizing free radicals that can cause cellular damage.

Mechanism of Action

The mechanism by which this compound exerts its antioxidant effects involves the donation of hydrogen atoms to free radicals, thereby stabilizing them. The oxidation potential of carotenoids plays a vital role in their scavenging ability; small increases in this potential can significantly enhance their effectiveness .

Neuroprotective Effects

Cellular Studies

this compound has shown promise in promoting neuronal differentiation. In vitro studies involving rat bone marrow mesenchymal stem cells demonstrated that certain C30 carotenoids could enhance neuronal differentiation, suggesting potential applications in neurodegenerative disease treatment . This effect is particularly relevant given the increasing incidence of neurodegenerative disorders such as Alzheimer's disease.

Case Studies and Research Findings

- Case Study: Radical Scavenging Activity

-

Case Study: Neuronal Differentiation

- Objective : To evaluate the impact of this compound on neuronal differentiation.

- Methodology : Cultured rat bone marrow mesenchymal stem cells treated with varying concentrations of this compound.

- Findings : Enhanced differentiation into neuronal-like cells was observed, indicating its potential therapeutic role in neuroregeneration .

Comparative Data Table

Propiedades

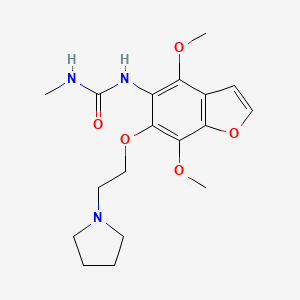

IUPAC Name |

1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-19-18(22)20-13-14(23-2)12-6-10-25-15(12)17(24-3)16(13)26-11-9-21-7-4-5-8-21/h6,10H,4-5,7-9,11H2,1-3H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMMRMDCODVQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCC3)OC)OC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216381 | |

| Record name | Carocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66203-00-7 | |

| Record name | N-[4,7-Dimethoxy-6-[2-(1-pyrrolidinyl)ethoxy]-5-benzofuranyl]-N′-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66203-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carocainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066203007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carocainide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T643E80J9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.